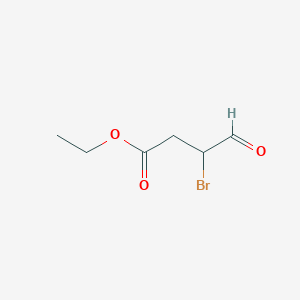![molecular formula C14H17N5O2 B6463399 7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640971-66-8](/img/structure/B6463399.png)
7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a tetrahydroquinazolin ring and a triazaspiro ring . These types of structures are often seen in pharmaceutical compounds and could potentially have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as quinazolin-2,4-dione analogs, have been synthesized through various methods, including condensation reactions and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be confirmed through techniques such as IR, NMR, and MS .科学的研究の応用
7-THQ has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a drug candidate. As a reagent in organic synthesis, 7-THQ can be used to synthesize a variety of compounds, including heterocyclic compounds, benzodiazepines, and other biologically active compounds. As an enzyme inhibitor, 7-THQ has been shown to inhibit the activity of several enzymes, including tyrosinase, a key enzyme involved in melanin synthesis, and cyclooxygenase-2, an enzyme involved in inflammation. As a drug candidate, 7-THQ has been studied as a potential treatment for several diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
7-THQ acts as an enzyme inhibitor, specifically by blocking the active site of the enzyme. By blocking the active site of the enzyme, 7-THQ prevents the enzyme from binding to its substrate, thus inhibiting its activity. 7-THQ has also been shown to bind to DNA, which may explain its potential as a drug candidate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-THQ depend on the specific application. As an enzyme inhibitor, 7-THQ can inhibit the activity of several enzymes, including tyrosinase and cyclooxygenase-2. As a drug candidate, 7-THQ has been studied as a potential treatment for several diseases, including cancer, Alzheimer's disease, and diabetes.
実験室実験の利点と制限
The main advantage of using 7-THQ in lab experiments is its ability to inhibit the activity of several enzymes, including tyrosinase and cyclooxygenase-2. This makes it a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes. However, 7-THQ is not suitable for use in all lab experiments, as it can be toxic if not used properly.
将来の方向性
The potential future directions for 7-THQ include further exploration of its potential as a drug candidate, as well as its potential applications in other areas of scientific research. Additionally, further research into the mechanism of action of 7-THQ could lead to the development of more effective and safer enzyme inhibitors. Finally, further research into the biochemical and physiological effects of 7-THQ could lead to the development of new therapeutic strategies for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
合成法
7-THQ can be synthesized via a two-step synthesis process. The first step involves the reaction of 2-amino-5-chloro-4-methyl-6-phenyl-1,3,5-triazine with 2-chloro-4-methyl-5-nitro-1,3,4-thiadiazole to form an intermediate compound. This intermediate compound is then reacted with ethyl acetoacetate to form 7-THQ. Alternatively, 7-THQ can be synthesized via a one-step process, in which 2-amino-5-chloro-4-methyl-6-phenyl-1,3,5-triazine is reacted with ethyl acetoacetate to form 7-THQ directly.
特性
IUPAC Name |
7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)5-6-19(7-14)11-9-3-1-2-4-10(9)15-8-16-11/h8H,1-7H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIRLTVAZFGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)



![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463375.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)